Methyl imidazo[1,5-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-11-6-10-5-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAGTFJLGJGKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438851 | |
| Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151509-02-3 | |
| Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach to Imidazo[1,5-a]pyridine Derivatives
The synthesis of imidazo[1,5-a]pyridines typically involves cyclization reactions starting from 2-aminomethylpyridine derivatives or related intermediates. Several methods have been reported, including:
- Vilsmeier-type cyclizations of N-2-pyridylmethyl amides.
- Cyclizations of N-2-pyridylmethyl thioamides using reagents like dicyclohexylcarbodiimide, Lawesson’s reagent, mercury(II) acetate, or iodine/pyridine.
- Multistep protocols involving van Leusen/intramolecular Heck reactions, benzotriazole-mediated reactions, or ammonium acetate-mediated condensations.
- Oxidative condensation–cyclization of aldehydes and aryl-2-pyridylmethylamines with elemental sulfur.
- One-pot syntheses using carboxylic acids and 2-methylaminopyridines with propane phosphoric acid anhydride (T3P).
These methods provide a framework for constructing the imidazo[1,5-a]pyridine ring system with various substituents, including the carboxylate group at position 8.
Specific Preparation of Methyl imidazo[1,5-a]pyridine-8-carboxylate
While direct literature on the exact preparation of this compound is limited, closely related derivatives have been synthesized using the following key steps:
Starting Material Synthesis
- The synthesis often begins with substituted 2-aminomethylpyridines, such as (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, which serves as a pivotal intermediate.
- This amine can be prepared via a multi-step route involving:
- Reaction of glycine methyl ester hydrochloride with benzophenone to form methyl-2-(diphenylmethyleneamino)acetate.
- Subsequent nucleophilic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Deprotection and hydrolysis steps to yield the aminomethylpyridine derivative.
- The overall yield for this three-step sequence is approximately 50%.
Cyclization to Imidazo[1,5-a]pyridine Core
- The aminomethylpyridine intermediate undergoes cyclization using reagents such as triphosgene or thiophosgene.
- Reaction conditions are optimized to favor formation of the imidazo[1,5-a]pyridine ring with substituents at desired positions.
- For example, treatment with triphosgene in dichloromethane (DCM) at 0°C to room temperature, in the presence of sodium hydrogen carbonate as a base, yields the cyclized product efficiently.
- Reaction parameters such as time, temperature, solvent, and reagent equivalents are critical to maximize yield and purity.
Optimization Data and Reaction Conditions
The following tables summarize optimized reaction conditions for cyclization steps relevant to imidazo[1,5-a]pyridine derivatives, which can be adapted for this compound synthesis.
Table 1: Optimization of Thiophosgene-Mediated Cyclization to Imidazo[1,5-a]pyridine-3-thiol Derivative
| Entry | Time (h) | Temperature (°C) | Solvent | Thiophosgene (eq) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4 | 0 | DCM | 1.8 | 65 | |
| 2 | 3 | 0 | DCM | 1.8 | 57 | |
| 5 | 4 | 0 | DCM | 1.2 | 70 | |
| 6 | 4 | -15 | DCM | 1.2 | 55 | Lower temperature reduces yield |
| 8 | 3 | -15 | Acetone | 1.1 | 30 | Poor solubility, low yield |
| 9 | 3 | -15 | THF | 1.1 | 35 | Poor solubility, low yield |
| 10 | 4 | 0 | DCM | 1.08 | 80 | Best yield, scale-up successful |
Table 2: Optimization of Triphosgene-Mediated Cyclization to Imidazo[1,5-a]pyridine-3-ol Derivative
| Entry | Time (h) | Temperature (°C) | Solvent | Triphosgene (eq) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3 | 0 | DCM | 0.7 | 50 | |
| 2 | 4 | 0 | DCM | 0.7 | 55 | |
| 3 | 4 | -15 | DCM | 0.3 | 40 | Lower temperature reduces yield |
| 5 | 4 | 0 | Chlorobenzene | 1.25 | 45 | Lower yield in aromatic solvents |
| 7 | 4 | 0 | Toluene | 1.25 | 4 | Poor yield, not recommended |
Practical Preparation Notes
- The preparation of stock solutions of this compound for biological or chemical studies involves dissolving known quantities in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water to achieve clear solutions.
- Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution and ensure homogeneity.
- The order of solvent addition is critical to maintain solution clarity and avoid precipitation.
- Molarity and dilution calculators are useful tools for precise formulation preparation.
Summary of Key Research Findings
- The synthesis of this compound and related derivatives relies heavily on the availability of substituted 2-aminomethylpyridine intermediates.
- Cyclization using triphosgene or thiophosgene under controlled temperature and solvent conditions provides efficient access to the imidazo[1,5-a]pyridine core.
- Dichloromethane is the preferred solvent for these cyclizations due to its ability to maintain solubility and promote higher yields.
- Reaction temperature around 0°C to room temperature is optimal; lower temperatures generally reduce yields.
- The equivalents of cyclization reagent (triphosgene or thiophosgene) must be carefully optimized to balance conversion and minimize side reactions.
- Scale-up of the optimized conditions has been demonstrated successfully, indicating the robustness of the method.
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anticancer Properties
Methyl imidazo[1,5-a]pyridine-8-carboxylate has been investigated as a lead compound for developing new drugs targeting bacterial infections and cancer. Its derivatives have shown promising activity against various cancer cell lines, indicating potential as an anticancer agent. Notably, some derivatives have demonstrated the ability to induce apoptosis in cancer cells, which is a critical mechanism in cancer therapy .
Mechanism of Action
The compound's mechanism often involves interaction with specific biological targets, including enzymes and receptors. Studies have indicated that it can inhibit cytochrome P450 enzymes, which play a role in drug metabolism. This inhibition can enhance the effectiveness of co-administered drugs by increasing their bioavailability .
Material Science Applications
Optoelectronic Devices
The unique optical properties of this compound derivatives make them suitable for applications in optoelectronic devices. Their ability to emit light makes them valuable in the development of fluorescent sensors and imaging agents for confocal microscopy .
Chemical Sensors
Due to their stability and reactivity, these compounds are also being explored as components in chemical sensors. Their ability to selectively bind to certain analytes allows for the development of sensitive detection methods in environmental monitoring and biomedical applications .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound derivatives, researchers synthesized several analogs and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting their potential as new cancer therapies .
Case Study 2: Development of Chemical Sensors
Another research project focused on utilizing this compound in developing a novel chemical sensor for detecting heavy metals in water. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the compound's utility in environmental applications .
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,5-a]pyridine scaffold exhibits diverse biological and photophysical properties depending on substituent type and position. Below is a detailed comparison of methyl imidazo[1,5-a]pyridine-8-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives
Key Findings :
Ester Group Impact :
- The methyl ester (151509-02-3) exhibits higher polarity and faster hydrolysis rates compared to the ethyl ester (697739-12-1), which offers enhanced lipophilicity for lipid bilayer intercalation .
- Ethyl derivatives show a larger Stokes shift in fluorescence studies, making them preferable for solvatochromic membrane probes .
Substitution Position :
- Carboxylate groups at the 8-position (e.g., 151509-02-3) optimize photophysical properties for imaging, while 5-position isomers (e.g., 141912-71-2) are explored in kinase inhibition due to steric effects .
Heterocyclic Core Variations :
- Imidazo[1,2-a]pyridine derivatives (e.g., 133427-07-3) exhibit weaker thermal stability compared to imidazo[1,5-a]pyridines, limiting their use in high-temperature applications .
- Triazolo[1,5-a]pyridine analogs (e.g., C₁₈H₁₄Cl₂N₄O₂) demonstrate enhanced bioactivity, though their synthesis is more complex .
Synthetic Accessibility :
- This compound is synthesized via a one-pot cyclization reaction with yields >95% , whereas triazolo derivatives require multi-step procedures .
Biological Activity
Methyl imidazo[1,5-a]pyridine-8-carboxylate (CAS No. 151509-02-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS Number : 151509-02-3
The compound's structure includes a methyl group and a carboxylate moiety, which contribute to its biological activity.
Biological Activities
This compound exhibits a range of biological activities, primarily due to its unique imidazo-pyridine scaffold. Below are key findings regarding its pharmacological effects:
-
Anticancer Activity :
- Studies have shown that compounds within the imidazo[1,5-a]pyridine class can inhibit cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines (MCF-7), demonstrating significant antiproliferative effects with IC₅₀ values indicating potency in inhibiting cell growth .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is closely linked to its structural features. Key aspects of the SAR include:
- Substituents on the Imidazo Ring : Variations in substituents at different positions on the imidazo ring significantly influence biological activity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific biological targets .
Case Study 1: Anticancer Activity
A study assessed various derivatives of this compound against the MCF-7 breast cancer cell line. The results indicated that certain modifications to the core structure led to lower IC₅₀ values, enhancing their antiproliferative potency.
Case Study 2: Antimicrobial Efficacy
In another investigation, several derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that specific substitutions on the pyridine ring improved antimicrobial effectiveness.
Q & A
Q. What are common synthetic routes for methyl imidazo[1,5-a]pyridine-8-carboxylate derivatives?
Methodological Answer: A widely used approach involves multi-step reactions starting with substituted pyridine precursors. For example:
- Condensation and coupling : React 2-aminonicotinic acid derivatives with α-haloketones in ethanol, followed by acid-amine coupling using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) to achieve yields of 93–97% .
- Halogenation : Introduce bromine or chlorine at specific positions using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) to modify reactivity .
- Solid-phase synthesis : Utilize polymer-bound 2-aminonicotinate for iterative functionalization, enabling combinatorial library generation .
Q. How to confirm the molecular structure of synthesized derivatives?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- FT-IR : Identify carbonyl (C=O) and amine (N–H) stretches to confirm functional groups .
- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns and coupling constants to verify substitution patterns .
- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in supramolecular networks) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How to optimize reaction conditions for high-yield synthesis of this compound derivatives?
Methodological Answer: Key strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, ethanol) to enhance solubility and stabilize intermediates .
- Catalyst tuning : Employ HATU for efficient amide bond formation or Pd catalysts for cross-coupling reactions .
- Temperature control : Conduct reactions at −15°C to minimize side reactions during halogenation or coupling steps .
- Workup protocols : Use column chromatography with hexane/ethyl acetate gradients (3:1 v/v) for purification .
Q. What strategies address contradictions in biological activity data for these compounds?
Methodological Answer:
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., trifluoromethyl, nitro groups) to correlate electronic effects with activity .
- Kinase inhibition assays : Test compounds against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive binding assays to resolve discrepancies in potency .
- Crystallographic docking : Compare ligand-receptor binding modes to explain variations in IC₅₀ values .
- Metabolic stability studies : Assess cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .
Q. How to analyze solid-state interactions in this compound complexes?
Methodological Answer:
- Hydrogen bonding networks : Use X-ray diffraction to identify C–H···O/N interactions that stabilize supramolecular architectures .
- Thermogravimetric analysis (TGA) : Measure lattice water loss temperatures to assess stability .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking, van der Waals forces) using software like CrystalExplorer .
Q. What are the challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral resolution : Employ HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) .
- Asymmetric catalysis : Use transition-metal catalysts with BINAP ligands for enantioselective C–H functionalization .
- Dynamic kinetic resolution : Optimize reaction conditions to favor one enantiomer via reversible intermediates .
Application-Oriented Questions
Q. How to design this compound derivatives for kinase inhibition?
Methodological Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 8 to enhance ATP-binding pocket interactions .
- Bioisosteric replacement : Substitute carboxylate with carboxamide to improve solubility and bioavailability .
- In vivo validation : Use xenograft models to evaluate tumor growth inhibition and toxicity profiles .
Q. What analytical methods are critical for studying reactive intermediates during synthesis?
Methodological Answer:
- In situ NMR : Monitor reaction progress in real time to detect transient intermediates .
- High-resolution mass spectrometry (HRMS) : Identify short-lived species like nitrenes or carbenes .
- Computational modeling : Simulate reaction pathways using DFT (density functional theory) to predict intermediate stability .
Safety and Handling
Q. What safety protocols are essential when handling this compound intermediates?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
